molecular formula C22H21FN4O3 B14108455 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide

Cat. No.: B14108455
M. Wt: 408.4 g/mol
InChI Key: GUJLPMPJQQKLLH-UHFFFAOYSA-N
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Description

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide is a complex organic compound with a unique structure that combines elements of indazole, pyrimidine, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the indazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrimidine ring: This step often involves condensation reactions with suitable reagents.

    Fluorination and methylation: These modifications are introduced using specific fluorinating and methylating agents under controlled conditions.

    Amide bond formation: The final step involves coupling the intermediate with 2-(4-hydroxyphenyl)ethylamine to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biology: It may be used as a probe or tool compound in biological studies to investigate specific biochemical pathways.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.

    Industry: It can be utilized in the synthesis of other complex molecules or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide stands out due to its unique combination of indazole and pyrimidine rings, along with the presence of a fluorine atom and a hydroxyphenyl group

Properties

Molecular Formula

C22H21FN4O3

Molecular Weight

408.4 g/mol

IUPAC Name

3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide

InChI

InChI=1S/C22H21FN4O3/c1-13-16(9-10-19(29)24-12-11-14-5-7-15(28)8-6-14)22(30)27-21(25-13)20-17(23)3-2-4-18(20)26-27/h2-8,26,28H,9-12H2,1H3,(H,24,29)

InChI Key

GUJLPMPJQQKLLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCCC4=CC=C(C=C4)O

Origin of Product

United States

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